

4-Bromophenol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromophenol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenol (p-bromophenol) is a halogenated aromatic organic compound that serves as a cornerstone in synthetic chemistry. Its bifunctional nature, featuring a nucleophilic hydroxyl group and a carbon-bromine bond amenable to a wide array of cross-coupling reactions, makes it an exceptionally versatile precursor for the synthesis of complex molecules. This guide provides a comprehensive overview of **4-bromophenol**'s properties, synthesis, and its strategic application in constructing molecular architectures relevant to the pharmaceutical and materials science industries.^{[1][2][3][4]}

Core Properties of 4-Bromophenol

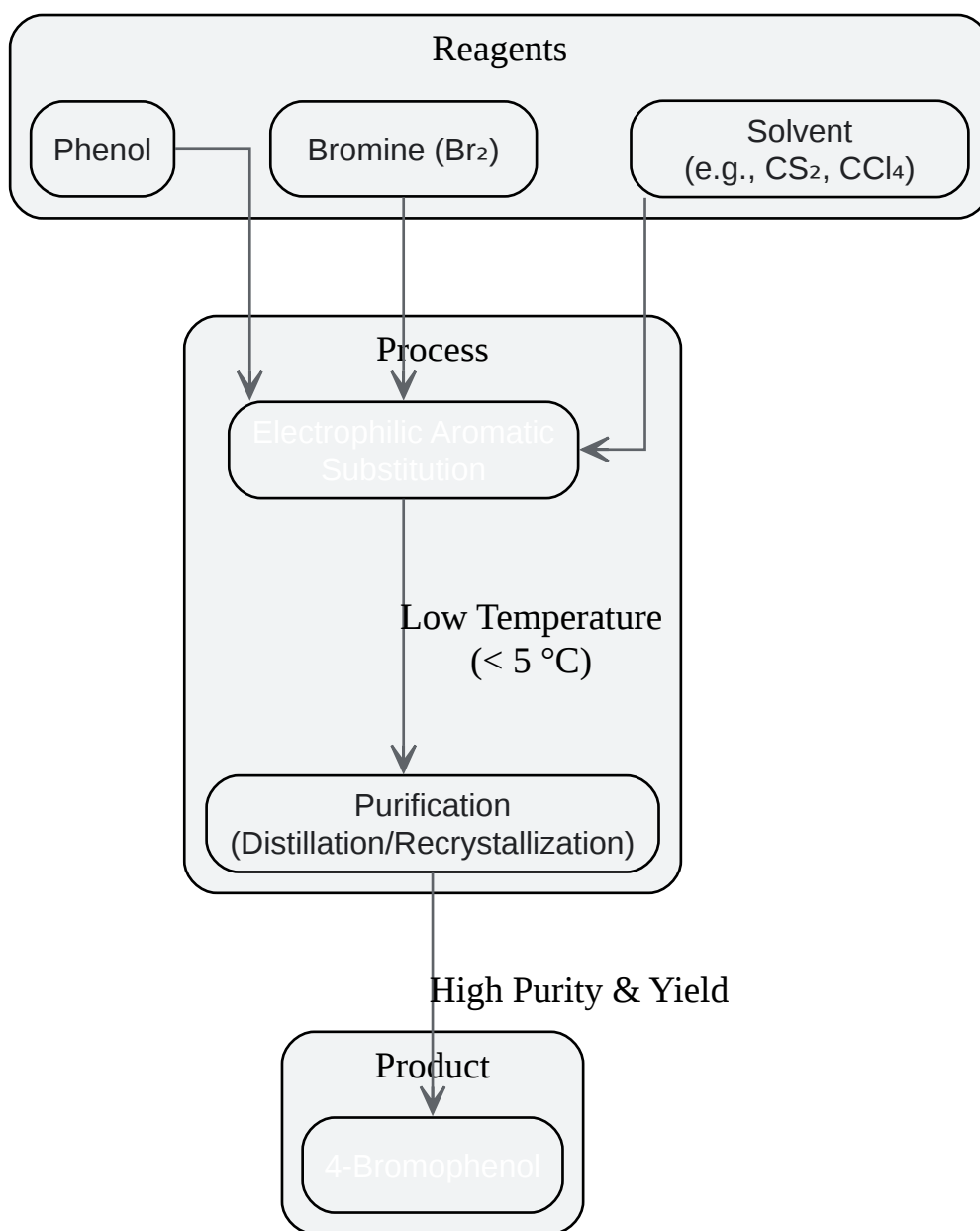
4-Bromophenol is a white to off-white crystalline solid at room temperature.^{[1][5]} Its physical and chemical properties are pivotal to its role in synthesis, dictating solubility, reactivity, and handling procedures. The para-position of the bromine atom relative to the hydroxyl group influences the electronic properties of the benzene ring, enhancing its reactivity in various transformations.^{[1][3]}

Table 1: Physical and Chemical Properties of **4-Bromophenol**

Property	Value
CAS Number	106-41-2
Molecular Formula	C ₆ H ₅ BrO[1]
Molecular Weight	173.01 g/mol [1]
Appearance	White to off-white/pinkish-brown crystalline solid[1][6]
Melting Point	63-67 °C[1][7]
Boiling Point	236-238 °C[1]
Density	~1.840 g/cm ³ [7][8]
pKa	9.17 - 9.37 (at 25 °C)[9]
Solubility	Slightly soluble in water; soluble in ethanol, ether, chloroform, and glacial acetic acid.[1][6]

Synthesis of 4-Bromophenol

The industrial and laboratory-scale synthesis of **4-bromophenol** is most commonly achieved through the electrophilic bromination of phenol.[1][6] The hydroxyl group is a strong activating group and an ortho-, para-director. By controlling the reaction conditions, particularly temperature, selective bromination at the less sterically hindered para-position can be achieved with high yield and purity.[10][11]



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Workflow for the synthesis of **4-bromophenol**.

Experimental Protocol: Synthesis of 4-Bromophenol from Phenol

Objective: To synthesize **4-bromophenol** via electrophilic bromination of phenol with high para-selectivity.

Materials:

- Phenol (94.11 g, 1.0 mol)
- Bromine (159.8 g, 1.0 mol)
- Carbon disulfide (CS₂) or 1,2-dichloroethane as solvent
- Ice-salt bath
- Standard glassware for organic synthesis

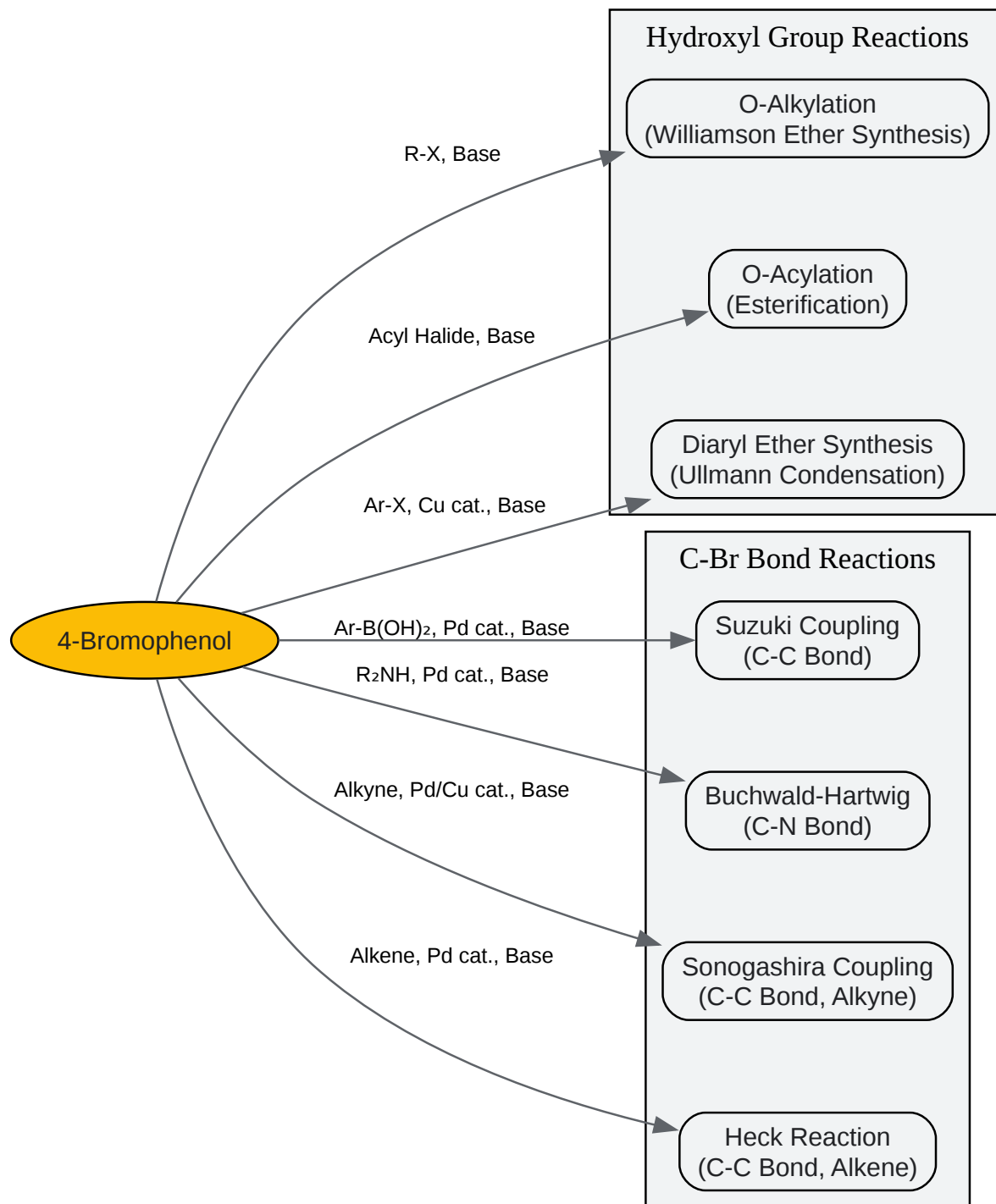
Procedure:

- A solution of phenol (1.0 mol) in carbon disulfide is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.[\[6\]](#)[\[12\]](#)
- The flask is cooled to below 5 °C using an ice-salt bath.[\[6\]](#)
- A solution of bromine (1.0 mol) in carbon disulfide is added dropwise to the stirred phenol solution over approximately 2 hours, maintaining the low temperature to favor para-substitution.[\[6\]](#)[\[13\]](#)
- After the addition is complete, the reaction mixture is stirred for an additional hour.
- The solvent is removed by distillation.
- The crude product is then purified by vacuum distillation, collecting the fraction boiling at 145-150 °C (at ~3.5 kPa), or by recrystallization.[\[6\]](#)

Expected Yield: 80-84%.[\[6\]](#)

Key Reactions of 4-Bromophenol in Organic Synthesis

The utility of **4-bromophenol** as a building block stems from the orthogonal reactivity of its two functional sites: the phenolic hydroxyl group and the carbon-bromine bond.

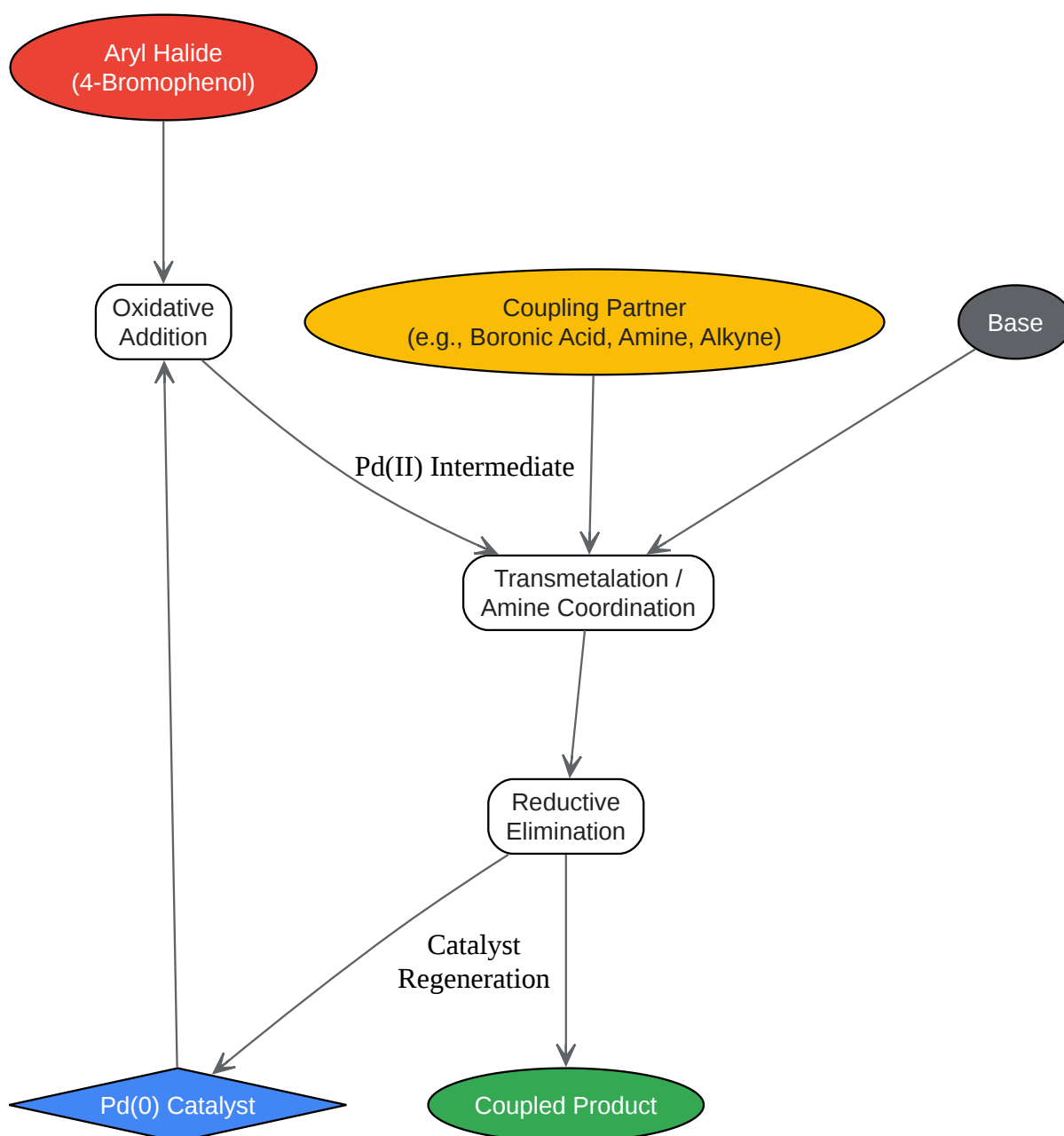


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Dual reactivity of **4-bromophenol** in synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond of **4-bromophenol** is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in drug discovery and materials science.^{[3][14]}



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General workflow for Pd-catalyzed cross-coupling.

Table 2: Overview of Key Cross-Coupling Reactions with **4-Bromophenol**

Reaction Name	Coupling Partner	Bond Formed	Typical Catalyst/Reagents
Suzuki-Miyaura	Aryl/Vinyl Boronic Acid	C(sp ²)-C(sp ²)	Pd(PPh ₃) ₄ , K ₃ PO ₄ , 1,4-Dioxane/Water[15][16]
Buchwald-Hartwig	Primary/Secondary Amine	C(sp ²)-N	Pd(OAc) ₂ , BINAP, Cs ₂ CO ₃ , Toluene[7][17]
Sonogashira	Terminal Alkyne	C(sp ²)-C(sp)	PdCl ₂ (PPh ₃) ₂ , CuI, Et ₃ N, Toluene[2][10]
Heck	Alkene (e.g., Styrene)	C(sp ²)-C(sp ²)	Pd(OAc) ₂ , PPh ₃ , Base (K ₂ CO ₃), DMF/Water[18][19]

Objective: To synthesize 4-hydroxybiphenyl from **4-bromophenol** and phenylboronic acid.

Materials:

- **4-Bromophenol** (173 mg, 1.0 mmol)
- Phenylboronic acid (1.1-1.2 equiv.)
- Pd(PPh₃)₄ (5 mol%)
- K₃PO₄ (2.0-3.0 equiv.)
- 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

- To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **4-bromophenol** (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (3.0 mmol).^[15]
- Add a degassed mixture of 1,4-dioxane and water.
- Heat the reaction mixture (e.g., 70-90 °C) and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.^[15]
- After cooling, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
- The crude product is purified by column chromatography.

Expected Yield: Good to excellent yields (>90%) are often reported for this type of transformation.^[16]

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide, a potent nucleophile. This reactivity is exploited in the synthesis of ethers and esters.

This classic method is used to form alkyl aryl ethers by reacting the sodium or potassium salt of **4-bromophenol** with an alkyl halide.^{[14][20]} This reaction is crucial for introducing side chains in many pharmaceutical compounds.^{[4][9]}

Table 3: Representative O-Alkylation of **4-Bromophenol**

Alkylating Agent	Base	Solvent	Product	Typical Yield
Iodoethane	K ₂ CO ₃	2-Butanone	4-Bromo-1-ethoxybenzene	Good to Excellent[21]
Chloroacetic Acid	NaOH (aq)	Water	(4-Bromophenoxy)acetic acid	Good[22]
1-Bromopentane	NaOH (aq)	Water/PTC	1-(Pentyloxy)-4-bromobenzene	Good[23]
PTC: Phase Transfer Catalyst (e.g., TBAB)				

Objective: To synthesize 1-bromo-4-ethoxybenzene from **4-bromophenol**.

Materials:

- **4-Bromophenol** (1.73 g, 10 mmol)
- Iodoethane (1.71 g, 11 mmol)
- Anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)
- Acetone or 2-Butanone (50 mL)

Procedure:

- In a round-bottom flask, combine **4-bromophenol** (10 mmol) and anhydrous potassium carbonate (20 mmol) in 50 mL of acetone.[21]
- Stir the suspension and add iodoethane (11 mmol).
- Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within several hours.

- After cooling, filter the mixture to remove the inorganic salts and wash the solid with acetone.
- Evaporate the solvent from the filtrate under reduced pressure.
- The resulting crude product can be purified by distillation or recrystallization to yield the pure ether.

Expected Yield: Yields are generally high for this S_N2 reaction with a primary alkyl halide.

The Ullmann condensation allows for the synthesis of diaryl ethers by coupling a phenol with an aryl halide, typically using a copper catalyst at elevated temperatures.^[24] Modern methods using ligands like N,N-dimethylglycine allow the reaction to proceed under milder conditions.^[24]

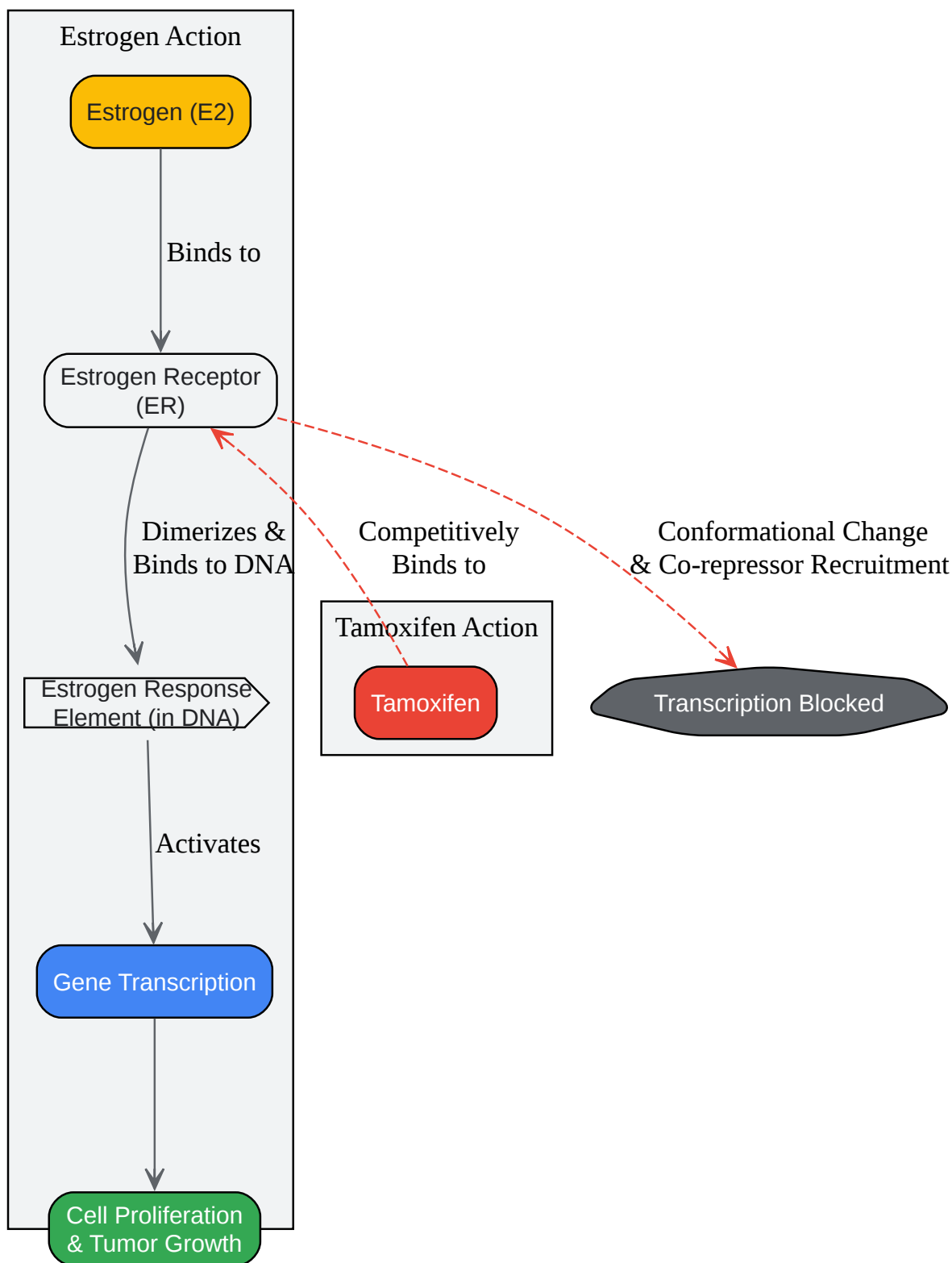
Table 4: Ullmann Coupling of **4-Bromophenol**

Aryl Halide	Catalyst	Base	Ligand/Solvent	Product
Iodobenzene	CuI (5-10 mol%)	Cs ₂ CO ₃	N,N-Dimethylglycine / Dioxane	4-Bromodiphenyl ether

Application in Drug Development: The Synthesis of Tamoxifen

4-Bromophenol is a key intermediate in the synthesis of various pharmaceuticals.^{[2][7]} A prominent example is its use in constructing precursors for Tamoxifen, a selective estrogen receptor modulator (SERM) used in the treatment and prevention of ER-positive breast cancer.^{[4][25]} The synthesis often involves an O-alkylation of a phenol to introduce the characteristic aminoethoxy side chain.^{[4][26]}

The mechanism of action of Tamoxifen involves competitive binding to the estrogen receptor (ER), which blocks estrogen from binding and initiating gene transcription that promotes tumor growth.^{[1][27]}



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Mechanism of action of Tamoxifen.

Safety and Handling

4-Bromophenol is classified as harmful if swallowed and causes skin and serious eye irritation.[21][27] It may also cause respiratory irritation.[21] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling the compound.[15] Work should be conducted in a well-ventilated area or a fume hood.[27]

Conclusion

4-Bromophenol is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for sequential or orthogonal functionalization, providing efficient pathways to a diverse range of complex molecules. The reliability of palladium-catalyzed cross-coupling reactions and classical etherification methods makes **4-bromophenol** an indispensable tool for chemists, particularly in the fields of medicinal chemistry and drug development, where the synthesis of substituted aromatic cores is paramount.[1][3]

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- To cite this document: BenchChem. [4-Bromophenol: A Versatile Building Block in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116583#4-bromophenol-as-a-building-block-in-organic-synthesis]

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